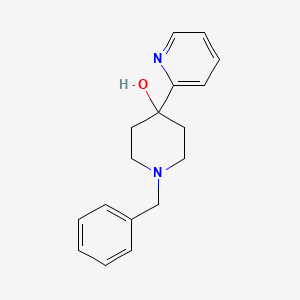

1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL

Vue d'ensemble

Description

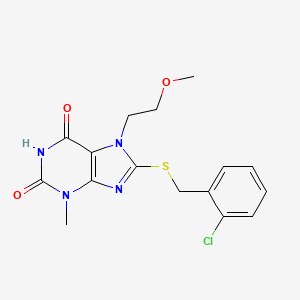

“1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is a chemical compound with the CAS Number: 65869-51-4 . It has a linear formula of C17H20N2O . The IUPAC name for this compound is 1-benzyl-4-(2-pyridinyl)-4-piperidinol . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2 . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 268.36 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization

Facilitated Synthesis Techniques : Research has demonstrated the use of piperidine and related compounds in the synthesis of complex organic molecules. For example, the use of ultrasonic irradiation has shown to significantly reduce reaction time and increase yields in the synthesis of benzothiazolopyridine compounds, highlighting the role of piperidine derivatives in facilitating chemical reactions (Shirani et al., 2021).

Catalytic Applications : Piperidine derivatives have been used as catalysts in intramolecular amination of allylic alcohols, forming substituted piperidine and pyrrolidine derivatives. This highlights the catalytic versatility of piperidine structures in organic synthesis (Mukherjee & Widenhoefer, 2011).

Medicinal Chemistry and Pharmacology

Antituberculosis Activity : Compounds containing piperidine units have shown promise as Mycobacterium tuberculosis GyrB inhibitors, demonstrating potential therapeutic applications in treating tuberculosis (Jeankumar et al., 2013).

Anticancer Activity : Microwave-assisted synthesis of polysubstituted 4H-pyran derivatives involving piperidine as a catalyst has been explored for anticancer activity, indicating the relevance of piperidine derivatives in the development of new anticancer agents (Hadiyal et al., 2020).

Material Science

- Corrosion Inhibition : Piperidine derivatives have been studied for their corrosion inhibition properties on mild steel, indicating their potential application in protecting metals from corrosive environments (El Hajjaji et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

1-benzyl-4-pyridin-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISOQGMXZLAXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=N2)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

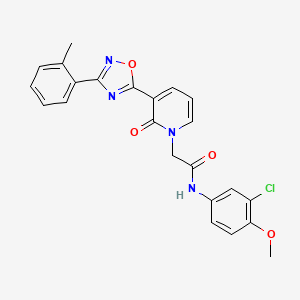

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

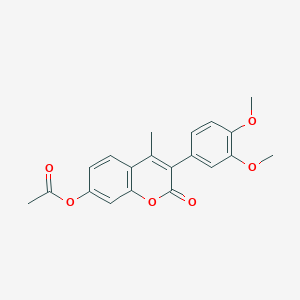

![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)

![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)

![N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2653381.png)